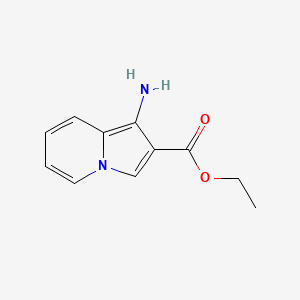

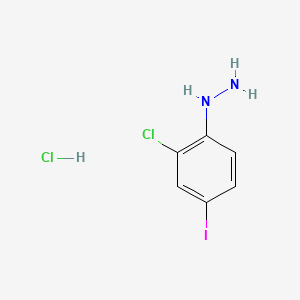

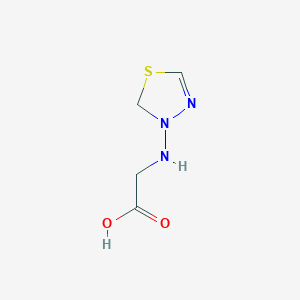

![molecular formula C11H11ClN2O2 B577596 7-cloro-2-metil-imidazo[1,2-a]piridina-3-carboxilato de etilo CAS No. 1335053-81-0](/img/structure/B577596.png)

7-cloro-2-metil-imidazo[1,2-a]piridina-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound with the CAS Number: 1335053-81-0. It has a molecular weight of 238.67 . The compound is solid at room temperature and should be stored in a dry environment .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is obtained by a three-step reaction . An effective protocol under microwave irradiation in methanol and sodium bicarbonate as a base has been reported, with the target products isolated in up to 99% yields .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is represented by the linear formula C11H11ClN2O2 . The Inchi Code for the compound is 1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The transformation of these compounds is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 238.67 .Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Se han desarrollado análogos de imidazo[1,2-a]piridina como agentes antituberculosos . Muestran una actividad significativa contra la TB multirresistente (MDR-TB) y la TB extremadamente resistente a los medicamentos (XDR-TB) . El modelo de ratón de TB aguda indicó una reducción significativa de la carga bacteriana cuando se trató con estos compuestos .

Agentes Antivirales

Las imidazo[1,2-a]piridinas han mostrado prometedoras propiedades antivirales . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos antivirales.

Agentes Antiulcerosos

También se ha descubierto que estos compuestos tienen propiedades antiulcerosas . Esto los convierte en posibles candidatos para el desarrollo de nuevos tratamientos para las úlceras.

Agentes Antibacterianos

Las imidazo[1,2-a]piridinas han demostrado propiedades antibacterianas . Podrían usarse en el desarrollo de nuevos medicamentos antibacterianos.

Agentes Anticancerígenos

Estos compuestos han mostrado propiedades anticancerígenas . Podrían usarse potencialmente en el desarrollo de nuevos medicamentos anticancerígenos.

Agentes Antifúngicos

Las imidazo[1,2-a]piridinas han demostrado propiedades antifúngicas . Podrían usarse en el desarrollo de nuevos medicamentos antifúngicos.

Inhibidores de la cinasa dependiente de ciclina

Esta clase de compuestos se ha descrito como inhibidores de la cinasa dependiente de ciclina (CDK) . Las CDK son proteínas involucradas en la regulación del ciclo celular y se han visto implicadas en el desarrollo del cáncer.

Bloqueadores de los Canales de Calcio

Las imidazo[1,2-a]piridinas se han descrito como bloqueadores de los canales de calcio

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may affect pathways related to these conditions.

Result of Action

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that the compound may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a variety of advantages and limitations for lab experiments. The advantages of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate include its versatility, as it can be used in a variety of laboratory experiments. It is also relatively inexpensive and easy to obtain. The main limitation of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate is that it is not well-understood, so its effects on the body are not fully known.

Direcciones Futuras

There are a variety of future directions for the use of Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate. One potential direction is the development of more effective inhibitors of enzymes. Another potential direction is the development of more effective drugs that utilize Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate as a key component. Additionally, Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate could be used to study the effects of various compounds on the body, such as hormones and drugs. Finally, Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate could be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.

Métodos De Síntesis

Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate can be synthesized through a variety of methods, including condensation reactions, chemical oxidation, and hydrolysis. The most common method of synthesis is the condensation reaction, which involves the reaction of two molecules in the presence of a catalyst. This reaction is typically carried out at high temperatures and in an inert atmosphere. Chemical oxidation is another method of synthesis, which involves the use of oxidizing agents such as hydrogen peroxide or ozone. The final method of synthesis is hydrolysis, which involves the breaking down of a molecule into smaller molecules. This method is typically used in the synthesis of pharmaceuticals.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGLDGWMWXYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

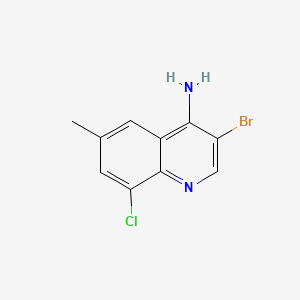

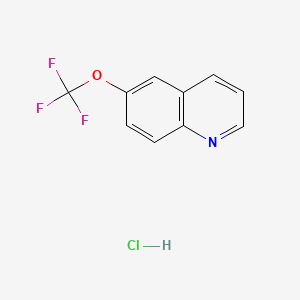

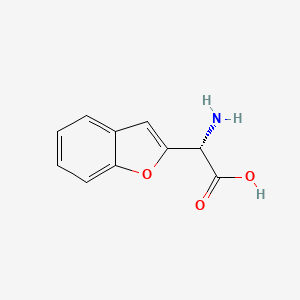

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

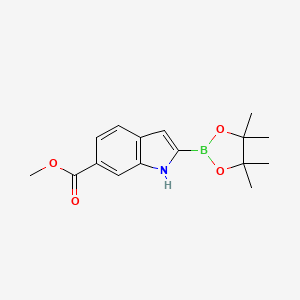

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)